3-Bromo-1,7-naphthyridin-4-ol
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Overview
Description
3-Bromo-1,7-naphthyridin-4-ol is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the third position and a ketone group at the fourth position of the naphthyridine ring. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,7-naphthyridin-4-ol can be achieved through various methods. One common approach involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding the desired naphthyridine derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,7-naphthyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The ketone group at the fourth position can undergo oxidation or reduction to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
3-Bromo-1,7-naphthyridin-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific photochemical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-1,7-naphthyridin-4-ol involves its interaction with molecular targets and pathways within biological systems. The bromine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Another member of the naphthyridine family with similar biological activities.
1,6-Naphthyridine: Known for its pharmacological properties, including anticancer and antimicrobial activities.
Uniqueness
3-Bromo-1,7-naphthyridin-4-ol is unique due to the presence of the bromine atom at the third position, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives .
Properties
IUPAC Name |
3-bromo-1H-1,7-naphthyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-3-11-7-4-10-2-1-5(7)8(6)12/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CISLSYOJOUTPMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)C(=CN2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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